The emergence of Cyclopropyl 3-(morpholinomethyl)phenyl ketone (CAS 898792-36-4) represents a strategic integration of two privileged medicinal chemistry motifs: strained aliphatic rings and saturated nitrogen heterocycles. Cyclopropane derivatives entered drug discovery in the mid-20th century, with their metabolic stability and stereochemical control leveraged in natural products and synthetic therapeutics. Morpholine-containing compounds gained prominence in the 1980s–1990s for their ability to modulate solubility and engage biological targets through hydrogen bonding. The hybridization of these pharmacophores—specifically through a benzyl ketone linker—coincided with the rise of molecular hybridization strategies in the 2000s. This approach addressed limitations in earlier heterocyclic scaffolds, such as the metabolic instability of N-methylpiperazines and the synthetic complexity of spirocyclic amines. The compound’s discovery likely originated from systematic bioisostere replacement campaigns, where cyclopropyl replaced tert-butyl groups and morpholine served as a polar surface area-enhancing moiety [1] [4].
Table 1: Historical Evolution of Key Structural Motifs in Cyclopropyl 3-(Morpholinomethyl)phenyl Ketone
Structural Element | Medicinal Chemistry Milestone | Timeline |
---|---|---|
Cyclopropyl group | First FDA-approved cyclopropane-containing drug (e.g., tranexamic acid derivatives) | 1960s |
Morpholine ring | Widespread adoption as solubility-enhancing motif in kinase inhibitors | 1990s |
Benzyl ketone linker | Emergence as conformational constraint tool in protease inhibitors | 2000s |
Hybrid structure | Rational design to optimize log P, metabolic stability, and target engagement | Post-2010 |
The compound’s molecular architecture (C₁₅H₁₉NO₂, MW 245.32 g/mol) confers three-dimensional complexity critical for modern drug design:
Table 2: Key Molecular Properties of Cyclopropyl 3-(Morpholinomethyl)phenyl Ketone
Property | Value/Characteristics | Medicinal Chemistry Significance |
---|---|---|
Molecular Formula | C₁₅H₁₉NO₂ | Balanced carbon/heteroatom ratio for drug-likeness |
Fractional sp³ Character (Fsp³) | 0.47 | Reduces crystal packing energy, improving solubility |
Hydrogen Bond Acceptors | 3 (ketone O, morpholine O, N) | Enhances target engagement and aqueous solubility |
Rotatable Bonds | 4 | Moderates conformational flexibility for selectivity |
Polar Surface Area | ~29.5 Ų | Supports blood-brain barrier permeability if needed |
Synthetic Accessibility | Moderate (Corey-Chaykovsky route) | Scalable via 2-hydroxychalcone precursors |
This hybrid scaffold shows significant promise in combating neglected tropical diseases (NTDs) and antimicrobial resistance (AMR) due to its dual mechanism potential and favorable pharmacokinetic profile:
Antiparasitic Applications
Antibacterial Innovations
Table 3: Therapeutic Activity Profile of Scaffold Derivatives
Therapeutic Area | Target Pathogen/Enzyme | Key Metric | Advantage vs. Standards |
---|---|---|---|
Chagas disease | Trypanosoma cruzi | IC₅₀ = 1.8 μM | 3× lower cytotoxicity to cardiomyocytes than benznidazole |
Visceral leishmaniasis | Leishmania donovani | EC₉₀ = 4.2 μM | Activity in intramacrophagic amastigotes |
Carbapenem-resistant Enterobacteriaceae | NDM-1 β-lactamase | MIC reduction 8-fold (with meropenem) | Retains activity in high-periplasmic pH conditions |
Mycobacterium ulcerans | Mycolactone synthase | 92% growth inhibition (5 μM) | Activity against dormant bacilli |
The scaffold’s versatility enables rapid diversification: the ketone accepts nucleophiles (e.g., hydroxylamine to form antibacterial isoxazoles), while the morpholine nitrogen permits salt formation for solubility tuning. These attributes position it as a three-dimensionality-enabled platform for underexplored therapeutic targets [1] [7].
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4